![molecular formula C22H26N2O5 B1230579 6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide](/img/structure/B1230579.png)
6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide
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Overview
Description
6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide is a member of isoquinolines.
Scientific Research Applications
Radioligand Binding Studies
6,7-Dimethoxy analogues demonstrate higher affinity in radioligand binding studies, particularly for apamin-sensitive binding sites. These compounds, especially the quaternary ammonium derivatives, have shown increased affinity in comparison to tertiary amines. Electrophysiological studies suggest their potential in blocking apamin-sensitive afterhyperpolarization in rat dopaminergic neurons (Graulich et al., 2006).
Synthesis and Derivative Formation
The compound has been used as a base for synthesizing various derivatives. For instance, it has been employed in the synthesis of 2′-(2- and 3-aminopropanoyl)-6′,7′-dimethoxy derivatives (Aghekyan et al., 2019). Additionally, reactions with phenoxymethyloxiranes and secondary amines have led to new propanediol and aminopropanol derivatives (Aghekyan et al., 2015).
Rearrangement Reactions
This compound has been involved in novel rearrangement reactions, converting tetrahydro-1-isoquinolinecarboxylic acids into 1-isoquinolones. Such reactions have been studied for their mechanisms and the structures of the products (Vaccher et al., 1984).
Synthesis of Heterocyclic Compounds
Incorporating the isoquinoline moiety, various heterocyclic compounds such as tetra- and penta-heterocyclic compounds have been synthesized. These syntheses demonstrate the versatility of the compound in forming complex heterocyclic structures (Abdallah et al., 2009).
properties
Product Name |
6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide |
---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H26N2O5/c1-13(2)11-24-12-18(21(25)23-10-15-7-6-14(3)29-15)16-8-19(27-4)20(28-5)9-17(16)22(24)26/h6-9,12-13H,10-11H2,1-5H3,(H,23,25) |
InChI Key |
FFYWTGVQTAIHMC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC(=O)C2=CN(C(=O)C3=CC(=C(C=C32)OC)OC)CC(C)C |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CN(C(=O)C3=CC(=C(C=C32)OC)OC)CC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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